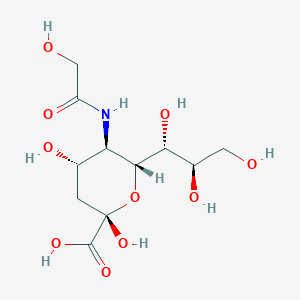

N-glycolylneuraminic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research involving GcNeu:

Brain development and function:

- GcNeu is highly concentrated in the brain, particularly in the developing brain. Studies suggest it might be involved in neural cell differentiation, adhesion, and migration. Source:

- Researchers are investigating the potential role of GcNeu in neurodevelopmental disorders like autism spectrum disorder and schizophrenia. Source:

Cancer biology:

- GcNeu expression is often elevated in various cancer types, compared to healthy tissues. Source:

- Researchers are studying the role of GcNeu in cancer cell proliferation, invasion, and metastasis. Source:

- GcNeu is also being explored as a potential target for cancer diagnosis and therapy. Source:

Other areas of research:

N-glycolylneuraminic acid, commonly referred to as N-glycolyl-2,3-dehydro-2-deoxyneuraminic acid, is a sialic acid derivative primarily found in non-human mammals. It differs from its more common counterpart, N-acetylneuraminic acid, by the presence of an additional hydroxyl group. This compound plays a significant role in cellular interactions and is involved in various biological processes, including inflammation and tumor progression. In humans, the synthesis of N-glycolylneuraminic acid is hindered due to a mutation in the gene CMAH, which encodes the enzyme responsible for converting N-acetylneuraminic acid to N-glycolylneuraminic acid .

- Conversion from N-acetylneuraminic acid: This process can occur through metabolic pathways or under oxidative stress conditions, where reactive oxygen species facilitate the conversion of N-acetylneuraminic acid to N-glycolylneuraminic acid .

- Sialyltransferase reactions: In biological systems, N-glycolylneuraminic acid is incorporated into glycoconjugates via sialyltransferases that transfer sialic acids from activated sugar nucleotides like cytidine 5′-monophosphate-sialic acid .

- Chemoenzymatic synthesis: Advanced synthetic methods have been developed that utilize enzymes to produce N-glycolylneuraminic acid and its derivatives efficiently .

N-glycolylneuraminic acid exhibits several biological activities:

- Cellular adhesion and signaling: It plays a crucial role in cell-cell interactions and adhesion processes, influencing immune responses and inflammatory pathways .

- Tumor progression: Elevated levels of N-glycolylneuraminic acid have been associated with various cancers, suggesting its involvement in tumor growth and metastasis .

- Immune response modulation: The presence of this compound in human tissues can trigger immune responses, leading to the production of antibodies against it due to its non-human origin .

N-glycolylneuraminic acid has several applications:

- Biomedical Research: Its role in cancer biology makes it a target for research into tumor markers and therapeutic strategies .

- Vaccine Development: Understanding its immunogenic properties can aid in vaccine design against pathogens that exploit sialic acids for host invasion .

- Food Industry: As a component found in red meat, its study can inform dietary recommendations related to cancer risks .

Studies on the interactions of N-glycolylneuraminic acid reveal:

- Immune Interactions: It has been shown that humans develop antibodies against this compound upon ingestion, which can influence immune responses and potentially lead to autoimmune conditions .

- Pathogen Recognition: Certain pathogens exploit sialic acids for adhesion; understanding these interactions can help develop strategies to prevent infections .

N-glycolylneuraminic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Difference | Unique Features |

|---|---|---|

| N-acetylneuraminic acid | Lacks the hydroxyl group at C5 | Most common sialic acid; synthesized by humans |

| 2-keto-3-deoxynonulosonic acid | Different backbone structure | Functions as a precursor for other sialic acids |

| N-acetylmannosamine | Lacks the glycolyl modification | Precursor for both N-acetylneuraminic and N-glycolylneuraminic acids |

N-glycolylneuraminic acid's unique hydroxyl group at C5 distinguishes it from these related compounds, influencing its biological functions and interactions significantly.

This detailed overview highlights the importance of N-glycolylneuraminic acid in various biological contexts and its potential applications in research and medicine.

The biosynthesis of Neu5Gc is catalyzed by the enzyme cytidine monophosphate N-acetylneuraminic acid hydroxylase (CMAH). This enzyme hydroxylates the N-acetyl group of cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) to form CMP-Neu5Gc [1] [2]. CMAH operates in the cytosol and requires iron (Fe²⁺) and ferro-cytochrome b₅ as cofactors for its hydroxylase activity [2] [3]. Phylogenetic analyses reveal that functional CMAH orthologs are widespread among deuterostomes, including mammals, birds, and reptiles, but are pseudogenized or deleted in humans, New World monkeys, and certain bird lineages [1].

The reaction mechanism involves the abstraction of a hydrogen atom from the N-acetyl group of CMP-Neu5Ac, followed by oxygen insertion to form the N-glycolyl moiety. Structural studies of simian CMAH produced via baculovirus expression systems demonstrate that the enzyme is a glycoprotein with N-linked glycosylation sites critical for stability and enzymatic activity [2] [3]. This post-translational modification ensures proper folding and intracellular trafficking of CMAH to the cytosol, where it interfaces with sialyltransferases for subsequent incorporation of Neu5Gc into glycoconjugates [3].

Metabolic Incorporation Mechanisms in CMAH-Deficient Humans

Dietary Neu5Gc Absorption and Tissue-Specific Distribution

Humans lack endogenous Neu5Gc synthesis due to a 92-base-pair deletion in the CMAH gene [1] [4]. However, dietary sources—particularly red meat, dairy, and certain pharmaceuticals derived from animal products—provide exogenous Neu5Gc. Studies using isotopically labeled Neu5Gc demonstrate that approximately 5–10% of ingested Neu5Gc is absorbed intact through the intestinal epithelium [4] [6]. The remainder is either excreted in feces or degraded by gut microbiota.

Upon absorption, Neu5Gc enters systemic circulation and distributes preferentially to tissues with high epithelial turnover, such as the gastrointestinal tract, skin, and vascular endothelium [4] [6]. Immunohistochemical analyses reveal Neu5Gc enrichment in carcinomas and fetal tissues, likely due to increased metabolic demand and scavenging pathways in proliferating cells [4] [6]. Conversely, Neu5Gc is undetectable in human plasma proteins and erythrocytes, reflecting selective exclusion mechanisms in cell types with robust endogenous sialic acid synthesis [4].

Intracellular Trafficking and Glycoconjugate Integration

Exogenous Neu5Gc is metabolically incorporated into human glycoconjugates via a salvage pathway. After cellular uptake, Neu5Gc is phosphorylated to form CMP-Neu5Gc, which competes with endogenous CMP-Neu5Ac for sialyltransferases in the Golgi apparatus [4] [6]. This competition results in the stochastic incorporation of Neu5Gc into O- and N-linked glycans on cell surface proteins and lipids.

In vitro experiments with human epithelial cells cultured in Neu5Gc-supplemented media show dose-dependent incorporation, with Neu5Gc constituting up to 85% of total sialic acids at high concentrations [4]. Trafficking studies indicate that Neu5Gc-containing glycoconjugates follow the classical secretory pathway, transitioning from the endoplasmic reticulum through the Golgi to the plasma membrane [3]. Notably, Neu5Gc integration is reversible; sialidase treatment or dietary Neu5Gc restriction reduces cell surface Neu5Gc levels over time [4].

Degradation Pathways for Exogenous Neu5Gc in Human Systems

The majority of ingested Neu5Gc is catabolized or excreted without incorporation. Renal excretion accounts for approximately 30–40% of absorbed Neu5Gc, detectable in urine within 6 hours post-ingestion [4] [6]. The remaining fraction undergoes enzymatic degradation via sialidases (neuraminidases) that cleave Neu5Gc from glycoconjugates in lysosomes. Liberated Neu5Gc is then either recycled into the salvage pathway or further catabolized to N-glycolylmannosamine (ManNGc) by sialate pyruvate-lyase [4].

Interestingly, human tissues exhibit limited capacity to process free Neu5Gc. While ManNGc is detectable in baseline urine samples, oral Neu5Gc challenge experiments show no significant increase in ManNGc excretion, suggesting alternative degradation routes or tissue-specific sequestration [4]. Proposed pathways include hepatic conversion to non-immunogenic metabolites or incorporation into stable tissue glycans, as observed in endothelial and epithelial reservoirs [6].

Human anti-N-glycolylneuraminic acid antibodies represent a unique class of xenoautoantibodies that recognize the non-human sialic acid N-glycolylneuraminic acid incorporated into human tissues from dietary sources [1] [2]. These antibodies are universally present in human sera, with virtually all human adults possessing circulating antibodies against N-glycolylneuraminic acid, although with considerable variation in levels and epitope recognition profiles [3] [4].

The antibody response against N-glycolylneuraminic acid exhibits distinct characteristics across different immunoglobulin isotypes. Anti-N-glycolylneuraminic acid immunoglobulin G antibodies demonstrate highly specific reactivity against N-glycolylneuraminic acid-containing glycans, showing minimal cross-reactivity with the related human sialic acid N-acetylneuraminic acid [5]. This specificity is remarkable considering that N-glycolylneuraminic acid differs from N-acetylneuraminic acid by only a single hydroxyl group at the C5 position [5]. In contrast, anti-N-glycolylneuraminic acid immunoglobulin A antibodies exhibit broader cross-reactivity patterns, demonstrating binding to both N-glycolylneuraminic acid and N-acetylneuraminic acid-containing glycans [5].

Epitope Recognition and Antibody Specificity

The polyclonal nature of the human anti-N-glycolylneuraminic acid antibody response results in recognition of multiple N-glycolylneuraminic acid-containing epitopes [6] [3]. These antibodies recognize N-glycolylneuraminic acid when present at the terminal positions of glycan chains, with different linkage patterns and underlying glycan structures influencing antibody binding [6]. The complexity of epitope recognition is further demonstrated by the requirement for at least two fragment crystallizable N-glycolylneuraminic acid residues on monoclonal antibodies to achieve detectable binding to anti-N-glycolylneuraminic acid antibodies [7] [8].

Studies utilizing glycan microarrays have revealed that different preparations of intravenous immunoglobulin from various populations maintain closely related but not identical anti-N-glycolylneuraminic acid immunoglobulin G repertoires [5]. This consistency suggests that the antibody response against N-glycolylneuraminic acid follows predictable patterns despite individual variations in dietary exposure and immune system characteristics [5].

Antibody Titer Variation and Clinical Significance

Anti-N-glycolylneuraminic acid antibody titers vary significantly among individuals, ranging from low titers of 1:100 to high titers exceeding 1:100,000 [1] [9]. This variation appears to correlate with dietary N-glycolylneuraminic acid exposure, as populations with higher red meat consumption typically demonstrate elevated antibody levels [1]. The titer variation has clinical implications, as only high-titer sera containing anti-N-glycolylneuraminic acid antibodies can induce significant complement deposition and endothelial activation when exposed to N-glycolylneuraminic acid-loaded cells [1] [10].

The development of anti-N-glycolylneuraminic acid antibodies begins early in life, with evidence suggesting that exposure to N-glycolylneuraminic acid-containing foods in the presence of commensal bacteria can lead to antibody generation [11]. Certain bacterial species, particularly non-typeable Haemophilus influenzae, can scavenge dietary N-glycolylneuraminic acid and incorporate it into their lipooligosaccharides, potentially serving as immunogenic epitopes that trigger the initial antibody response [12].

Chronic Inflammation Mechanisms via Antibody-Glycan Interactions

The interaction between anti-N-glycolylneuraminic acid antibodies and metabolically incorporated N-glycolylneuraminic acid creates a unique inflammatory mechanism termed "xenosialitis" [1] [11]. This process involves multiple interconnected pathways that promote and sustain chronic inflammation in human tissues.

Complement Activation and Deposition

The primary mechanism of N-glycolylneuraminic acid-mediated chronic inflammation involves complement activation through the classical pathway [1] [10]. When anti-N-glycolylneuraminic acid antibodies bind to N-glycolylneuraminic acid-containing glycans on cell surfaces, they form immune complexes that activate the complement cascade [10]. This activation leads to the deposition of complement components C3a, C5a, and the membrane attack complex on target cells [10].

High-titer anti-N-glycolylneuraminic acid sera demonstrate the ability to deposit complement specifically on N-glycolylneuraminic acid-loaded endothelial cells, while low-titer sera show minimal complement deposition [10]. The complement deposition is N-glycolylneuraminic acid-dependent, as demonstrated by the absence of complement fixation on cells loaded with N-acetylneuraminic acid [10]. Heat inactivation of complement eliminates this deposition, confirming the role of active complement components in the inflammatory response [10].

Nuclear Factor kappa-B Pathway Activation

N-glycolylneuraminic acid exposure activates the canonical nuclear factor kappa-B signaling pathway, leading to the transcriptional upregulation of numerous inflammatory mediators [13] [14] [15]. This activation occurs through the phosphorylation of inhibitor of kappa-B alpha and the nuclear translocation of the p65 subunit [15]. The nuclear factor kappa-B pathway serves as a central hub for inflammatory gene expression, regulating the production of proinflammatory cytokines and chemokines [15].

Studies in N-glycolylneuraminic acid-deficient mice demonstrate that dietary N-glycolylneuraminic acid supplementation significantly activates hepatic nuclear factor kappa-B signaling [14]. This activation correlates with increased serum concentrations of interleukin-6, interleukin-1β, tumor necrosis factor-alpha, and serum amyloid A protein [14]. The nuclear factor kappa-B pathway also regulates the expression of cyclooxygenase-2, further amplifying the inflammatory response [16].

Cytokine and Chemokine Production

The chronic inflammatory response to N-glycolylneuraminic acid involves the coordinated production of multiple cytokines and chemokines [10] [14]. Endothelial cells exposed to N-glycolylneuraminic acid and anti-N-glycolylneuraminic acid antibodies upregulate the production of monocyte chemoattractant proteins including chemokine ligand 1, chemokine ligand 8, chemokine ligand 3, chemokine ligand 4, and chemokine ligand 15 [10].

The cytokine profile associated with N-glycolylneuraminic acid-mediated inflammation includes both proinflammatory and regulatory mediators. Proinflammatory cytokines such as interleukin-12 p70, interleukin-12 p40, interleukin-1α, and interferon-γ are significantly upregulated [10]. Simultaneously, anti-inflammatory cytokines including transforming growth factor-β and interleukin-10 are downregulated, creating an environment that favors sustained inflammation [15].

Endothelial Activation and Selectin Expression

N-glycolylneuraminic acid-mediated inflammation profoundly affects endothelial cell function, leading to the upregulation of adhesion molecules and the promotion of leukocyte recruitment [10]. Endothelial cells exposed to high-titer anti-N-glycolylneuraminic acid sera demonstrate increased surface expression of E-selectin and P-selectin [10].

E-selectin expression occurs through transcriptional upregulation and represents a longer-term response to inflammatory stimuli [10]. P-selectin expression, conversely, occurs rapidly through the mobilization of Weibel-Palade bodies to the plasma membrane, providing immediate adhesive capacity for circulating leukocytes [10]. Both selectin responses are N-glycolylneuraminic acid-dependent and require active complement components [10].

The endothelial activation cascade facilitates monocyte adhesion to N-glycolylneuraminic acid-loaded endothelial cells [10]. This adhesion is specifically enhanced in the presence of high-titer anti-N-glycolylneuraminic acid antibodies and active complement, suggesting a direct mechanistic link between antibody-antigen recognition and leukocyte recruitment [10].

Role in Carcinogenesis and Tumor Microenvironment Modulation

N-glycolylneuraminic acid plays a multifaceted role in cancer development and progression, functioning both as a direct carcinogenic factor and as a modulator of the tumor microenvironment [17] [18] [11]. The compound's involvement in carcinogenesis represents a unique mechanism linking dietary factors to cancer risk through immunological interactions.

Mechanisms of Carcinogenic Action

The carcinogenic potential of N-glycolylneuraminic acid stems from its ability to promote chronic inflammation when combined with anti-N-glycolylneuraminic acid antibodies [17] [18]. This inflammation creates a tumor-promoting environment through several interconnected mechanisms. The persistent inflammatory stimulus leads to the activation of oncogenic signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B pathway and the nuclear factor kappa-B pathway [19] [14].

N-glycolylneuraminic acid exposure promotes the proliferation of both normal intestinal epithelial cells and colorectal cancer cells through the upregulation of proto-oncogenes [19]. Specifically, the compound enhances the expression of Harvey rat sarcoma viral oncogene homolog, protein kinase B alpha, cyclin-dependent kinase 2, and cyclin A2 [19]. These molecular changes accelerate cell cycle progression and contribute to the malignant transformation of epithelial cells [19].

The accumulation of N-glycolylneuraminic acid in tumor tissues exceeds that found in normal tissues, suggesting preferential uptake or retention in malignant cells [20] [21]. This accumulation may be mediated by the metabolic alterations characteristic of cancer cells, including increased macropinocytosis and enhanced activity of lysosomal sialidases [20]. Hypoxic conditions within tumors may further promote N-glycolylneuraminic acid incorporation through the upregulation of sialin, the lysosomal sialic acid transporter [20].

Tumor Microenvironment Modulation

The tumor microenvironment undergoes significant alterations in response to N-glycolylneuraminic acid and anti-N-glycolylneuraminic acid antibody interactions [17] [18]. These interactions promote the polarization of tumor-associated macrophages toward a protumor phenotype, characterized by enhanced production of growth factors, angiogenic mediators, and immunosuppressive cytokines [22] [23].

The complement deposition resulting from antibody-antigen interactions activates the phosphatidylinositol 3-kinase/protein kinase B survival pathway in tumor cells [17]. This activation provides sublytic protection to cancer cells while simultaneously promoting their proliferation and survival [17]. The Fcγ receptor-dependent polarization of tumor-associated macrophages toward the M2 phenotype further suppresses antitumor immune responses [17].

Chronic inflammation within the tumor microenvironment leads to the production of reactive oxygen species by recruited phagocytic cells [17]. These reactive oxygen species cause DNA damage in surrounding cells, potentially facilitating additional malignant transformations [17]. The inflammatory environment also promotes angiogenesis through the upregulation of vascular endothelial growth factor and other proangiogenic factors [17].

Hepatocellular Carcinoma Promotion in Animal Models

Experimental studies using N-glycolylneuraminic acid-deficient mice have provided compelling evidence for the carcinogenic potential of N-glycolylneuraminic acid when combined with anti-N-glycolylneuraminic acid antibodies [18]. These studies demonstrate that the combination of dietary N-glycolylneuraminic acid exposure and circulating anti-N-glycolylneuraminic acid antibodies specifically enhances hepatocellular carcinoma development.

Experimental Design and Methodology

The hepatocellular carcinoma promotion studies utilized N-glycolylneuraminic acid-deficient mice bred into a C57BL/6 background, which occasionally develop spontaneous liver tumors [18]. Mice were immunized with N-glycolylneuraminic acid-containing antigens to generate anti-N-glycolylneuraminic acid antibodies and subsequently fed either N-glycolylneuraminic acid-rich diets or control diets for extended periods [18].

The experimental groups included N-glycolylneuraminic acid-deficient mice fed porcine submaxillary gland mucin containing 0.25 mg of N-glycolylneuraminic acid per gram of chow, and control groups fed edible bird's nest containing equivalent amounts of N-acetylneuraminic acid [18]. Immunization was performed using either porcine red blood cell ghosts or chimpanzee red blood cell ghosts as N-glycolylneuraminic acid-containing antigens [18].

Hepatocellular Carcinoma Incidence and Characteristics

The results demonstrated a striking increase in hepatocellular carcinoma incidence specifically in N-glycolylneuraminic acid-deficient mice that received both N-glycolylneuraminic acid-rich diets and immunization with N-glycolylneuraminic acid-containing antigens [18]. In the initial experiment, 47% of mice in the experimental group developed hepatocellular carcinomas, compared to 0-9% in control groups [18]. This difference was statistically significant with a p-value of 0.0043 [18].

The hepatocellular carcinomas that developed in the experimental animals exhibited typical histological features of malignancy, including cellular pleomorphism, increased mitotic activity, and loss of normal hepatic architecture [18]. Some tumors demonstrated metastatic potential, with pulmonary metastases observed in affected animals [18]. Immunohistochemical analysis confirmed the presence of N-glycolylneuraminic acid within the tumor tissues [18].

Inflammatory Markers and Disease Progression

Mice fed N-glycolylneuraminic acid-rich diets and immunized against N-glycolylneuraminic acid demonstrated sustained elevation of inflammatory markers [18]. Serum interleukin-6 levels remained significantly elevated for up to 30 weeks in the experimental group, indicating chronic inflammatory activation [18]. This chronic inflammation preceded the development of detectable liver lesions by magnetic resonance imaging [18].

The inflammatory response was characterized by the activation of complement pathways and the recruitment of inflammatory cells to the liver [18]. Immunohistochemical examination revealed the presence of N-glycolylneuraminic acid in hepatic tissues of mice fed N-glycolylneuraminic acid-rich diets, demonstrating successful metabolic incorporation [18]. The pattern of N-glycolylneuraminic acid incorporation in mouse tissues resembled that observed in human tissues from red meat consumers [18].

Mechanistic Insights

The hepatocellular carcinoma promotion observed in these studies provides evidence for a novel carcinogenic mechanism involving dietary antigens and host immune responses [18]. The requirement for both N-glycolylneuraminic acid exposure and anti-N-glycolylneuraminic acid antibodies suggests that immune complex formation and subsequent inflammation are essential components of the carcinogenic process [18].

The specificity of the carcinogenic effect for N-glycolylneuraminic acid versus N-acetylneuraminic acid demonstrates that the immune recognition of the foreign sialic acid is crucial [18]. Wild-type mice, which can synthesize N-glycolylneuraminic acid endogenously and therefore do not develop anti-N-glycolylneuraminic acid antibodies, did not show increased hepatocellular carcinoma incidence when fed N-glycolylneuraminic acid-rich diets [18].

Epithelial-Mesenchymal Transition Facilitation

The epithelial-mesenchymal transition represents a critical process in cancer progression that enables epithelial cells to acquire mesenchymal characteristics necessary for invasion and metastasis [24] [25]. While direct evidence linking N-glycolylneuraminic acid to epithelial-mesenchymal transition induction is limited, the compound's effects on key signaling pathways suggest significant involvement in this process.

Transforming Growth Factor-β Signaling and Epithelial-Mesenchymal Transition

N-glycolylneuraminic acid-mediated chronic inflammation involves the activation of transforming growth factor-β signaling pathways, which are central regulators of epithelial-mesenchymal transition [26] [25]. The inflammatory environment created by N-glycolylneuraminic acid and anti-N-glycolylneuraminic acid antibody interactions promotes the secretion of transforming growth factor-β by activated macrophages and other inflammatory cells [26].

Transforming growth factor-β signaling through Small Mothers Against Decapentaplegic proteins leads to the transcriptional activation of epithelial-mesenchymal transition-inducing transcription factors [26]. These include Small Nuclear Ribonucleoprotein Polypeptide A' family members, Twist family basic helix-loop-helix transcription factors, and zinc finger E-box binding homeobox proteins [26]. The activation of these transcription factors results in the downregulation of epithelial markers such as E-cadherin and the upregulation of mesenchymal markers including N-cadherin and vimentin [26].

Molecular Markers of Epithelial-Mesenchymal Transition

The epithelial-mesenchymal transition process is characterized by specific molecular changes that can be monitored as indicators of transition progression [27] [28]. E-cadherin, a key epithelial adhesion molecule, undergoes dramatic downregulation during epithelial-mesenchymal transition, leading to the loss of cell-cell contacts and epithelial polarity [27] [28]. This downregulation is often accompanied by the upregulation of N-cadherin, which promotes cell motility and invasion [29].

Vimentin, a mesenchymal intermediate filament protein, serves as a reliable marker of epithelial-mesenchymal transition [27] [28]. Its expression increases significantly during the transition process and correlates with enhanced cell migration and invasion capabilities [27]. The coordinate changes in these markers create a molecular signature that can be used to assess epithelial-mesenchymal transition status in tumor tissues [27].

Studies in colorectal cancer have demonstrated that the expression of vimentin increases with cancer grade, pathological stage, and metastasis to regional lymph nodes [28]. Conversely, E-cadherin expression decreases with advancing cancer grade and stage [28]. These reciprocal changes in marker expression support the role of epithelial-mesenchymal transition in cancer progression [28].

Ganglioside-Mediated Regulation of Epithelial-Mesenchymal Transition

Recent research has revealed that certain gangliosides, particularly α-series gangliosides synthesized by sialyltransferase ST3GAL5, function as negative regulators of transforming growth factor-β-induced epithelial-mesenchymal transition [30]. This finding suggests that alterations in sialic acid metabolism, such as those caused by N-glycolylneuraminic acid incorporation, may influence epithelial-mesenchymal transition susceptibility [30].

The incorporation of N-glycolylneuraminic acid into gangliosides may disrupt the normal regulatory mechanisms that prevent epithelial-mesenchymal transition [30]. If N-glycolylneuraminic acid-containing gangliosides lack the inhibitory properties of their N-acetylneuraminic acid counterparts, this could facilitate transforming growth factor-β signaling and promote epithelial-mesenchymal transition [30].

Clinical Implications and Therapeutic Targets

The facilitation of epithelial-mesenchymal transition by N-glycolylneuraminic acid-mediated inflammation has important clinical implications for cancer treatment and prevention [25]. The identification of N-glycolylneuraminic acid as a potential promoter of epithelial-mesenchymal transition suggests that dietary modifications to reduce N-glycolylneuraminic acid intake could serve as a preventive strategy [25].

Furthermore, the molecular pathways involved in N-glycolylneuraminic acid-mediated epithelial-mesenchymal transition represent potential therapeutic targets [25]. Inhibitors of transforming growth factor-β signaling, nuclear factor kappa-B activation, or specific epithelial-mesenchymal transition transcription factors could potentially mitigate the protumorigenic effects of N-glycolylneuraminic acid exposure [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

N-Hydroxypiperidine